4-Chloro-2-methoxyphenol
Overview
Description
4-Chloro-2-methoxyphenol is a chlorinated derivative of methoxyphenol, which is a type of phenolic compound. These compounds are known for their various biological activities and are often used as building blocks in organic synthesis. The chlorinated methoxyphenols are of particular interest due to their potential as metabolites of chlorophenolic compounds and their relevance in environmental chemistry .
Synthesis Analysis
The synthesis of chlorinated 4-methoxyphenols, including 4-chloro-2-methoxyphenol, typically involves the partial methylation of p-hydroquinone and chlorinated p-hydroquinones. The synthesized compounds are then separated and purified using techniques such as flash chromatography. The purity and structure of these compounds are confirmed using spectroscopic methods like 1H NMR, 13C NMR, and mass spectrometry . Additionally, Schiff bases of 4-chloro-2-methoxyphenol can be synthesized through condensation reactions involving aldehydes or ketones with primary amines .
Molecular Structure Analysis
The molecular structure of 4-chloro-2-methoxyphenol derivatives has been extensively studied using experimental techniques such as X-ray diffraction and various spectroscopic methods including IR, NMR, and UV-Vis spectrometry. These studies are often complemented by computational methods like density functional theory (DFT) to predict and confirm the structural geometry, vibration frequencies, and electronic properties of the molecules .
Chemical Reactions Analysis
4-Chloro-2-methoxyphenol and its derivatives participate in various chemical reactions. For instance, they can undergo condensation reactions to form Schiff bases, which are compounds with a characteristic carbon-nitrogen double bond. These reactions are typically facilitated by the presence of an aldehyde or ketone and a primary amine . The reactivity of these compounds can also be studied using computational methods such as Fukui function calculations, which help identify the most reactive sites on the molecule .
Physical and Chemical Properties Analysis
The physical properties of 4-chloro-2-methoxyphenol derivatives, such as melting points and solubility, can be determined experimentally. For example, Schiff base compounds derived from 4-chloro-2-methoxyphenol have been observed to have melting points in the range of 128-130°C and exhibit varying degrees of solubility in different solvents . The chemical properties, such as antioxidant activity, can be evaluated using methods like the DPPH radical method, which measures the compound's ability to act as a free radical scavenger .
Scientific Research Applications
Thermochemical and Calorimetric Studies
4-Chloro-2-methoxyphenol, as part of the methoxyphenols family, has been studied for its thermochemical properties. Methoxyphenols, including 4-Chloro-2-methoxyphenol, form strong intermolecular and intramolecular hydrogen bonds in condensed matter. Thermochemical properties such as standard molar enthalpies of formation and vaporization enthalpies have been investigated for these compounds. Additionally, experimental and theoretical studies using methods like FTIR-spectroscopy and density functional theory (DFT) have been conducted to understand their thermochemical behavior (Varfolomeev et al., 2010).
Photoelectrocatalytic Degradation
Research on the photoelectrocatalytic degradation of 4-Chloro-2-methoxyphenol has been conducted, particularly focusing on its presence in water. This study used TiO2 in a tubular photo-reactor with continuous-flow and a low-pressure Hg lamp as the light source. The degradation rate of this compound under optimal conditions reached up to 98.7% after 270 minutes, demonstrating its potential in water treatment processes (Lu Yuan-ye, 2009).
Synthesis and Structural Analysis
4-Chloro-2-methoxyphenol has been synthesized as a model for chlorophenolic compounds' metabolites. The structural verification of chlorinated 4-Methoxyphenols has been confirmed using spectroscopic techniques like NMR and mass spectrometry, providing essential data for understanding its structural and chemical properties (Knuutinen et al., 1988).
Antioxidant Activity
The compound's derivative, poly(4-methoxyphenol), synthesized via enzyme-catalyzed polymerization, shows excellent antioxidant properties. This polymerization, performed in an aqueous micelle system, indicates that poly(4-methoxyphenol) could be a highly efficient antioxidant agent (Zheng et al., 2013).
Environmental Pollutant Assessment
4-Chloro-2-methoxyphenol has been evaluated as a pollutant using CeO2–ZrO2 nanocomposites in an electrochemical approach. This study highlights its significance in monitoring environmental and ecological safety, demonstrating its role as a chemical sensor probe for pollutant assessment (Rahman et al., 2020).
Safety And Hazards
Future Directions
properties
IUPAC Name |
4-chloro-2-methoxyphenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClO2/c1-10-7-4-5(8)2-3-6(7)9/h2-4,9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVZQMMMRFNURSH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0074974 | |
Record name | Phenol, 4-chloro-2-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0074974 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-methoxyphenol | |
CAS RN |
16766-30-6 | |
Record name | Phenol, 4-chloro-2-methoxy- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016766306 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phenol, 4-chloro-2-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0074974 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Chloro-2-methoxyphenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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